damascone

Vue d'ensemble

Description

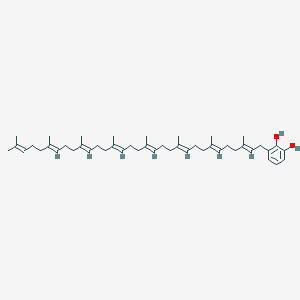

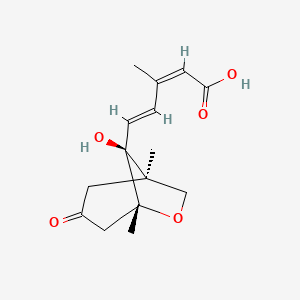

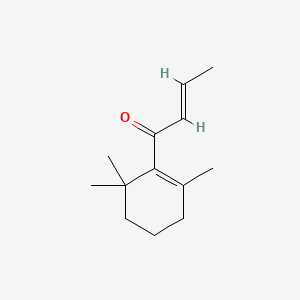

La damascone est une série de composés chimiques étroitement liés qui sont des composants de diverses huiles essentielles. Ces composés appartiennent à une famille de produits chimiques connue sous le nom de cétones de rose, qui comprend également les damascenones et les ionones. Les damascones sont issues de la dégradation des caroténoïdes et contribuent de manière significative à l'arôme des roses, malgré leur concentration relativement faible. Ce sont d'importants produits chimiques de parfumerie largement utilisés en parfumerie .

Voies de synthèse et conditions de réaction :

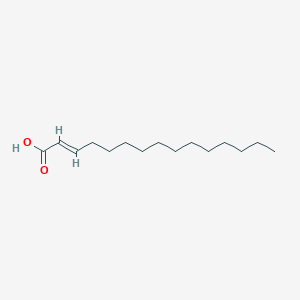

À partir de l'α-ionone : L'α-damascone peut être synthétisée à partir de l'α-ionone en utilisant une voie impliquant l'oximisation, l'époxydation, la déshydratation et la réduction.

À partir de la 2,6-diméthylcyclohexanone : La β-damascone peut être synthétisée en partant de la 2,6-diméthylcyclohexanone, qui est transformée en 2,2,6-triméthylcyclohexanone par traitement avec de l'iodure de méthyle en conditions basiques.

Méthodes de production industrielle :

Réaction en phase gazeuse catalysée par un superacide solide : Pour la β-damascone, un nouveau procédé de synthèse implique l'utilisation du 1,3-pentadiène comme matière première de départ en présence de chlorure d'aluminium.

Types de réactions :

Oxydation : Les damascones peuvent subir des réactions d'oxydation, conduisant à la formation de divers produits oxydés.

Réduction : Les réactions de réduction peuvent convertir les damascones en leurs alcools correspondants.

Substitution : Les damascones peuvent participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont fréquemment utilisés.

Substitution : Les conditions impliquent souvent l'utilisation d'acides ou de bases pour faciliter le processus de substitution.

Principaux produits :

- Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués des damascones.

4. Applications de la recherche scientifique

Les damascones ont une large gamme d'applications dans la recherche scientifique :

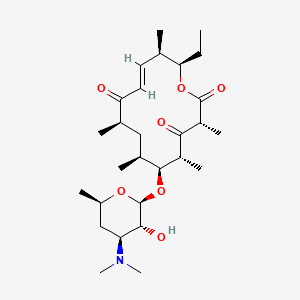

Chimie : Utilisées comme intermédiaires dans la synthèse d'autres composés organiques complexes.

Biologie : Étudiées pour leur rôle dans le profil aromatique des plantes et leur interaction avec les systèmes biologiques.

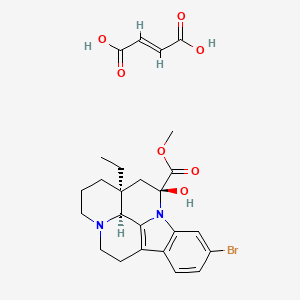

Médecine : Investigées pour leurs propriétés thérapeutiques potentielles, y compris l'activité antifongique.

Industrie : Largement utilisées dans l'industrie des parfums pour leur arôme agréable et leur stabilité.

5. Mécanisme d'action

Le mécanisme par lequel les damascones exercent leurs effets implique leur interaction avec les récepteurs olfactifs, contribuant à leur fort arôme floral et fruité. Dans les systèmes biologiques, les damascones peuvent interagir avec diverses cibles moléculaires, y compris les enzymes et les récepteurs, influençant les voies et les processus cellulaires .

Composés similaires :

Damascenones : Un autre groupe de cétones de rose avec des propriétés aromatiques similaires.

Ionones : Composés qui partagent une structure similaire et sont également issus de la dégradation des caroténoïdes.

Unicité :

- Les damascones sont uniques en raison de leurs caractéristiques structurales spécifiques et de l'arôme distinct qu'elles confèrent. Elles sont plus puissantes en termes de parfum par rapport à d'autres composés similaires, ce qui les rend très précieuses dans l'industrie de la parfumerie .

Applications De Recherche Scientifique

Damascones have a wide range of applications in scientific research:

Chemistry: Used as intermediates in the synthesis of other complex organic compounds.

Biology: Studied for their role in the aroma profile of plants and their interaction with biological systems.

Medicine: Investigated for their potential therapeutic properties, including antifungal activity.

Industry: Extensively used in the fragrance industry for their pleasant aroma and stability.

Mécanisme D'action

The mechanism by which damascones exert their effects involves their interaction with olfactory receptors, contributing to their strong floral and fruity aroma. In biological systems, damascones can interact with various molecular targets, including enzymes and receptors, influencing cellular pathways and processes .

Comparaison Avec Des Composés Similaires

Damascenones: Another group of rose ketones with similar aromatic properties.

Ionones: Compounds that share a similar structure and are also derived from the degradation of carotenoids.

Uniqueness:

- Damascones are unique due to their specific structural features and the distinct aroma they impart. They are more potent in terms of fragrance compared to other similar compounds, making them highly valuable in the perfumery industry .

Propriétés

IUPAC Name |

(E)-1-(2,6,6-trimethylcyclohexen-1-yl)but-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5,7H,6,8-9H2,1-4H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTBFNDXYDYBEY-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)C1=C(CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)C1=C(CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7051890 | |

| Record name | beta-Damascone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Buten-1-one, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Boiling Point |

200.00 °C. @ 760.00 mm Hg | |

| Record name | 4-(2,6,6-Trimethylcyclohex-1-enyl)but-2-en-4-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032541 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

23726-91-2, 35044-68-9 | |

| Record name | β-Damascone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23726-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Damascone, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023726912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Damascone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035044689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Buten-1-one, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Damascone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-DAMASCONE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I75J0X33Q6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-(2,6,6-Trimethylcyclohex-1-enyl)but-2-en-4-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032541 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of (E)-beta-damascone?

A1: (E)-beta-Damascone has a molecular formula of C13H20O and a molecular weight of 192.30 g/mol.

Q2: How can I synthesize (E)-beta-damascone?

A2: Multiple synthetic routes to (E)-beta-damascone have been developed. One approach involves starting with readily available ionone isoxazoles and utilizing the Buchi-Vederas transformation. [] Another method utilizes a one-step Grignard reaction with β-ionone as the starting material. [] Alternatively, (E)-beta-damascone can be synthesized through a four-step process involving oximization, epoxidation, dehydration, and reduction, starting from α-ionone. []

Q3: What spectroscopic techniques are used to characterize (E)-beta-damascone?

A3: Commonly used techniques for characterizing (E)-beta-damascone include Gas Chromatography-Mass Spectrometry (GC-MS), Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS). [, , , , ]

Q4: What biological activity has been reported for (E)-beta-damascone?

A4: Research has shown that (E)-beta-damascone can regulate dendritic cell-mediated immune responses by modulating the NRF2 pathway. [, ] This modulation leads to the suppression of antigen-dependent T cell activation and the production of inflammatory cytokines. Notably, (E)-beta-damascone has been shown to ameliorate contact hypersensitivity in mice models. [, ]

Q5: Are there any applications of (E)-beta-damascone beyond perfumery?

A5: Yes, beyond its role as a fragrance ingredient, (E)-beta-damascone is being investigated for its potential in functional perfumery, such as controlled release systems in fabric softeners. [, , ] Its ability to activate the NRF2 pathway also suggests potential applications in developing treatments for immune-related diseases. [, ]

Q6: Can (E)-beta-damascone be used as a feed additive? What are the safety considerations?

A6: (E)-beta-damascone is authorized as a sensory additive (flavoring) in feed for all animal species. While considered safe for the target species, consumer, freshwater, and terrestrial environments, there are recognized hazards for skin, eye, and respiratory exposure. [, , ]

Q7: How is (E)-beta-damascone biotransformed?

A7: Studies using the fungus Botrytis cinerea have shown that (E)-beta-damascone can be biotransformed into various derivatives, including 4-hydroxy-β-damascone, 3-hydroxy-β-damascone, 2-hydroxy-β-damascone, and 4-oxo-β-damascone. [] The specific biotransformation products and their quantities depend on the strain of B. cinerea and the growth medium used.

Q8: What is the role of fungal peroxygenases in the oxygenation of (E)-beta-damascone?

A8: Unspecific peroxygenases (UPOs) from various fungi, including Agrocybe aegerita, have demonstrated the ability to catalyze the oxyfunctionalization of (E)-beta-damascone. [] These enzymes can introduce oxygen atoms at different positions, leading to the formation of valuable derivatives such as alcohols, aldehydes, and carboxylic acids.

Q9: How does the pyrolysis of (E)-beta-damascone occur?

A9: Pyrolysis studies of 4-oxo-beta-damascone, a related compound, have revealed that it decomposes at high temperatures (above 550°C) through various pathways, yielding a complex mixture of products including β-damascone, 4-oxo-beta-ionone, and other volatile compounds. [] This information provides insight into the behavior of damascone-related compounds during processes involving high temperatures, such as tobacco smoking.

Q10: How is (E)-beta-damascone typically quantified in complex mixtures?

A10: Dynamic headspace analysis, coupled with gas chromatography, is a common method used to quantify (E)-beta-damascone in complex mixtures, especially in applications like fragrance release from fabrics. [, ] This technique allows for the separation and quantification of volatile compounds like (E)-beta-damascone.

Q11: What are the potential areas for future research on (E)-beta-damascone?

A11: Future research could focus on:

- Further elucidating the mechanisms behind (E)-beta-damascone's interaction with the NRF2 pathway and its potential as a therapeutic agent for inflammatory and autoimmune diseases. [, ]

- Exploring the structure-activity relationship of (E)-beta-damascone derivatives to optimize their bioactivity and develop novel compounds with enhanced therapeutic potential. []

- Investigating the biotransformation pathways of (E)-beta-damascone in more detail to identify novel, valuable metabolites and the enzymes involved. [, ]

- Developing efficient and sustainable methods for the large-scale production of (E)-beta-damascone and its derivatives using biotechnological approaches. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(hydroxymethyl)-1-[(Z)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]imidazolidine-2,4-dione](/img/structure/B1235622.png)

![4-[[(4-acetyl-2,3-dihydro-1,4-benzoxazin-7-yl)sulfonylamino]methyl]-N-(3-methylphenyl)-1-cyclohexanecarboxamide](/img/structure/B1235625.png)

![(13R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol](/img/structure/B1235626.png)

![3-[3-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1235639.png)